Benzoyloxycarbonyls
Benzyloxycarbonyl (BOC) groups are commonly used in organic synthesis as protecting groups for amino acids and peptides, effectively masking the carboxylic acid function. This modification is essential to prevent premature reactions during synthetic processes. The BOC group is attached to the α-carbon of an amino acid through a bond that can be selectively removed under mild basic conditions, typically using strong bases like diethylamine or tetrabutylammonium hydroxide (TBAOH). This deprotection step regenerates the free carboxylic acid group, allowing for further modification or coupling reactions. The BOC protecting group is widely utilized in solid-phase peptide synthesis and has applications in pharmaceuticals, materials science, and biotechnology due to its stability under various reaction conditions and ease of removal.

Struktur | Chemischer Name | CAS | MF |
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benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | 370881-43-9 | C13H16N2O2 |
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p-Nitrobenzal Diacetate | 2929-91-1 | C11H11NO6 |
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Acetic acid,2,2,2-trichloro-, phenylmethyl ester | 26827-38-3 | C9H7Cl3O2 |
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R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole | 143322-56-9 | C21H19BrN2O3 |
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Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | 147269-67-8 | C13H12N2O3 |
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(3S)-1-benzyloxycarbonylpyrrolidine-3-carboxylic acid | 192214-00-9 | C13H15NO4 |
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Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | 169750-57-6 | C14H19NO3 |
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(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate | 17083-21-5 | C15H23N3O4 |
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4-Acetoxymethylbenzoic acid | 15561-46-3 | C10H10O4 |
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Z-D-ORN(Z)-OH | 13594-49-5 | C21H24N2O6 |
Verwandte Literatur
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
Empfohlene Lieferanten
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Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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